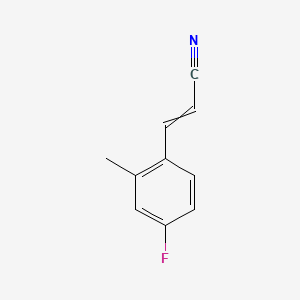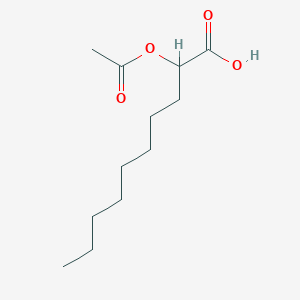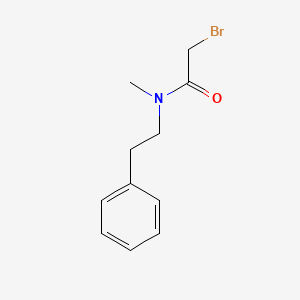![molecular formula C10H16N2O4 B8593293 Rac-tert-butyl (3ar,6as)-2-oxo-hexahydro-2h-pyrrolo[3,4-d][1,3]oxazole-5-carboxylate, cis](/img/structure/B8593293.png)
Rac-tert-butyl (3ar,6as)-2-oxo-hexahydro-2h-pyrrolo[3,4-d][1,3]oxazole-5-carboxylate, cis
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2-oxohexahydro-5H-pyrrolo[3,4-d][1,3]oxazole-5-carboxylate is a heterocyclic compound with the molecular formula C10H16N2O4. It is known for its unique structure, which includes a pyrrolo[3,4-d][1,3]oxazole ring system.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Rac-tert-butyl (3ar,6as)-2-oxo-hexahydro-2h-pyrrolo[3,4-d][1,3]oxazole-5-carboxylate, cis typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound, such as a substituted pyrrole, with an oxazole derivative. The reaction is often carried out in the presence of a base and a suitable solvent, such as dichloromethane or tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems and continuous flow reactors to ensure consistent production. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to maximize efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 2-oxohexahydro-5H-pyrrolo[3,4-d][1,3]oxazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the substituent introduced .
Aplicaciones Científicas De Investigación
Tert-butyl 2-oxohexahydro-5H-pyrrolo[3,4-d][1,3]oxazole-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of Rac-tert-butyl (3ar,6as)-2-oxo-hexahydro-2h-pyrrolo[3,4-d][1,3]oxazole-5-carboxylate, cis involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl 2,4-dichloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate: This compound has a similar pyrrolo[3,4-d] ring system but with different substituents.
2,5-Thiophenediylbis(5-tert-butyl-1,3-benzoxazole): Another heterocyclic compound with a similar structural motif but different functional groups
Uniqueness
Tert-butyl 2-oxohexahydro-5H-pyrrolo[3,4-d][1,3]oxazole-5-carboxylate is unique due to its specific ring structure and the presence of both tert-butyl and oxazole groups. This combination of features gives it distinct chemical and biological properties, making it valuable for various research applications .
Propiedades
Fórmula molecular |
C10H16N2O4 |
|---|---|
Peso molecular |
228.24 g/mol |
Nombre IUPAC |
tert-butyl 2-oxo-3a,4,6,6a-tetrahydro-3H-pyrrolo[3,4-d][1,3]oxazole-5-carboxylate |
InChI |
InChI=1S/C10H16N2O4/c1-10(2,3)16-9(14)12-4-6-7(5-12)15-8(13)11-6/h6-7H,4-5H2,1-3H3,(H,11,13) |
Clave InChI |
XZAVZXYVYKZUTE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CC2C(C1)OC(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N2-(benzo[d][1,3]dioxol-5-yl)pyridine-2,3-diamine](/img/structure/B8593226.png)


![2-[(2-Phenylethoxy)carbonyl]benzoate](/img/structure/B8593258.png)







